molecular formula C7H5Br2NO2 B113042 2-Amino-4,6-dibromobenzoic acid CAS No. 81190-68-3

2-Amino-4,6-dibromobenzoic acid

Cat. No.: B113042
CAS No.: 81190-68-3
M. Wt: 294.93 g/mol
InChI Key: YGDDOHCJERWFJO-UHFFFAOYSA-N
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Description

2-Amino-4,6-dibromobenzoic acid is an organic compound with the molecular formula C7H5Br2NO2. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 4th and 6th positions, and an amino group is substituted at the 2nd position.

Safety and Hazards

When handling 2-Amino-4,6-dibromobenzoic acid, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . The compound should be stored in a dark place at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dibromobenzoic acid typically involves the bromination of 2-aminobenzoic acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dibromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dibromobenzoic acid involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-amino-4,6-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDDOHCJERWFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511939
Record name 2-Amino-4,6-dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81190-68-3
Record name 2-Amino-4,6-dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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